2,3-Dibromopyrazine
Overview
Description
2,3-Dibromopyrazine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromopyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2 and 3 positions with bromine atoms .Physical And Chemical Properties Analysis
2,3-Dibromopyrazine is a solid at room temperature . It has a molecular weight of 237.88 . The InChI code for 2,3-Dibromopyrazine is 1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H .Scientific Research Applications
Photodynamic Therapy Applications :
- A study by Kudrevich, Galpern, and Lier (1994) discussed the synthesis of water-soluble metal complexes of tetra-2,3-(5,6-dicarboxypyrazino)porphyrazine derived from 2,3-dicyano-5,6-diethoxycarbonylpyrazine, highlighting their potential applications in photodynamic therapy for cancer (Kudrevich, Galpern, & Lier, 1994).
Fluorescent Dye Applications :
- Shirai et al. (1998) synthesized 2,5-diamino-3,6-dicyanopyrazine, a new fluorescent chromophore with strong yellowish-green fluorescence, indicating its potential as a synthetic intermediate for fluorescent dye chromophores (Shirai et al., 1998).
Electronic and Optical Material Applications :
- Jang and Jaung (2012) explored the synthesis of 2,3-dicyanopyrazine with 4-(diphenylamino)benzaldehyde for use in organic light-emitting devices (OLEDs), demonstrating its application in electronic materials (Jang & Jaung, 2012).
- A study by Jaung, Matsuoka, and Fukunishi (1997) discussed the synthesis of styryl fluorescent dyes from 2,3-Bis(bromomethyl)-5,6-dicyanopyrazine, highlighting their strong fluorescence and potential for electroluminescence applications (Jaung, Matsuoka, & Fukunishi, 1997).
Chemical Synthesis and Modification :
- Hou and Matsuoka (1993) investigated the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, providing insights into the chemical modification and potential applications of pyrazine derivatives (Hou & Matsuoka, 1993).
- Lizano, Grima, and Pujol (2019) conducted efficient halogenation of 2-Aminopyrazine, demonstrating its utility as a functionalized starting material for synthesizing various nitrogen heterocycles (Lizano, Grima, & Pujol, 2019).
Pharmaceutical Research :
- A study by Zhao, Liu, and Chen (2016) on Tetramethylpyrazine, a derivative of pyrazine, discussed its extensive use in cardiovascular and cerebrovascular diseases, indicating the pharmaceutical potential of pyrazine compounds (Zhao, Liu, & Chen, 2016).
Safety And Hazards
2,3-Dibromopyrazine is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2,3-dibromopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBEKHOQWMYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551564 | |
Record name | 2,3-Dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopyrazine | |
CAS RN |
95538-03-7 | |
Record name | 2,3-Dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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